molecular formula C10H10N2O2 B1301096 2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 874605-59-1

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1301096
CAS No.: 874605-59-1
M. Wt: 190.2 g/mol
InChI Key: CAFXSRDUIAZBHO-UHFFFAOYSA-N
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Description

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

A set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides, closely related to 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid, were synthesized and evaluated for their antituberculosis activity. These compounds showed potent activity against various tuberculosis strains, including multi- and extensive drug-resistant strains, indicating their potential as anti-TB agents (Moraski et al., 2011). Further studies on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivatives showed moderate to good antituberculosis activity (Jadhav et al., 2016).

Antibacterial and Antifungal Properties

Synthesis of new compounds including 1-[(2,8-dimethylimidazo[1,2-a]pyridine-3-yl)carbonyl]-4-alkyl/arylthiosemicarbazides demonstrated varied antibacterial and antifungal activities. These compounds were active against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis H37Rv, highlighting their potential in antimicrobial applications (Cesur et al., 2010).

Synthesis and Chemical Reactions

Research on the synthesis of heterocyclic aminoimidazoazarenes, including compounds like 2-amino-3,4-dimethylimidazo[4,5-f]-quinoline, provides insight into the reaction mechanisms involving imidazo[1,2-a]pyridine derivatives. This includes the study of Maillard and Strecker reactions and the formation of pyridine and pyrazine derivatives (Milić et al., 1993).

Gas Adsorption and Supramolecular Chemistry

The construction of charged metal-organic frameworks using imidazolium group-containing compounds, such as 1,3-bis(3,5-dicarboxyphenyl)imidazolium, shows the application of imidazo[1,2-a]pyridine derivatives in the field of gas adsorption and supramolecular chemistry. These frameworks demonstrated selective gas adsorption properties, particularly for CO2 over N2 and CH4 (Sen et al., 2014).

Future Directions

The synthesis of imidazo[1,2-a]pyridines has been attracting substantial interest due to their potential pharmaceutical applications . Researchers are focusing on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This field is expected to continue to evolve and contribute to the development of new drugs and promising drug candidates .

Biochemical Analysis

Biochemical Properties

2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates . These interactions often result in the modulation of kinase activity, which can have downstream effects on cellular signaling pathways. Additionally, this compound has been found to inhibit certain enzymes involved in metabolic processes, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in cell growth and differentiation . By modulating the activity of key signaling molecules, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. One of the primary modes of action involves the binding of this compound to specific enzyme active sites, resulting in the inhibition or activation of enzymatic activity . This binding can lead to conformational changes in the enzyme structure, thereby affecting its function. Additionally, this compound has been shown to interact with DNA, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits a degree of stability under controlled conditions, but it can undergo degradation when exposed to certain environmental factors . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are important considerations for the use of this compound in biochemical research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant adverse effects, including toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its therapeutic effects without causing harm . These findings are crucial for determining the safe and effective use of this compound in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate the activity of enzymes involved in lipid metabolism, further highlighting its role in cellular metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound has been shown to accumulate in certain cellular compartments, where it can exert its biochemical effects . The localization and accumulation of this compound are important factors that influence its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications . This compound has been found to localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, this compound can be targeted to other cellular compartments, such as the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-4-3-5-12-8(10(13)14)7(2)11-9(6)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFXSRDUIAZBHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371236
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874605-59-1
Record name 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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